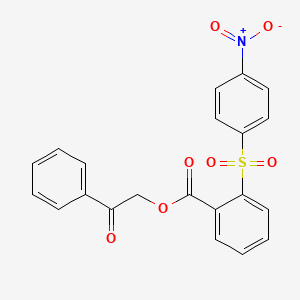![molecular formula C23H23FN2O4S B3623526 N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B3623526.png)
N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide
Overview
Description
N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both aromatic and sulfonamide groups, makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide typically involves a multi-step process:
Formation of the sulfonamide group: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine to form N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide.
Acylation reaction: The sulfonamide product is then reacted with 2,4-dimethylphenylacetyl chloride in the presence of a base to form the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound would involve:
Large-scale reactors: To handle the multi-step synthesis.
Controlled reaction conditions: Such as temperature, pressure, and pH to ensure high yield and purity.
Purification processes: Including recrystallization and chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation products: Include quinones and other oxidized aromatic compounds.
Reduction products: Include amines and other reduced forms of the sulfonamide group.
Substitution products: Include halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide has several applications in scientific research:
Medicinal Chemistry: As a potential antimicrobial agent due to its sulfonamide group.
Biological Studies: For studying enzyme inhibition and protein interactions.
Industrial Applications: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide involves:
Molecular Targets: The compound may target bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Pathways Involved: The sulfonamide group can mimic the structure of para-aminobenzoic acid, inhibiting the synthesis of folic acid in bacteria.
Comparison with Similar Compounds
- N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide
- 2,4-dimethylphenylacetyl chloride
- Other sulfonamides
Uniqueness:
- The combination of the sulfonamide group with the specific aromatic substitutions in N-(2,4-dimethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide provides unique chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-16-4-13-22(17(2)14-16)25-23(27)15-26(19-7-9-20(30-3)10-8-19)31(28,29)21-11-5-18(24)6-12-21/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZUYDIPKIKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B3623448.png)
![2-[hydroxy(diphenyl)acetyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B3623455.png)
![[2-bromo-6-ethoxy-4-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3623458.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3623470.png)
![N-[4-({[(3,5-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3623493.png)

![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B3623499.png)
![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3623504.png)

![2-{4-[(4-chlorophenyl)sulfonyl]piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B3623519.png)
![6,8-Dihydroxy-4,5,7,7-tetramethyl-1-phenyl-2,3,6,8-tetrazabicyclo[3.2.1]oct-3-ene](/img/structure/B3623531.png)
![2-methoxy-N-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B3623535.png)
![[2-bromo-4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenyl] 3-methoxybenzoate](/img/structure/B3623551.png)
